molecular formula C19H14O3 B1246714 Legioliulin

Legioliulin

Cat. No.: B1246714
M. Wt: 290.3 g/mol
InChI Key: IFFMOWIJJAFQJN-HINBXAKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Discovery

Historical Identification of Legioliulin

This compound was first characterized in 2004 by Amemura-Maekawa et al. during investigations into the autofluorescent properties of Legionella dumoffii. Prior to its identification, blue-white fluorescence observed in Legionella species lacked a definitive chemical explanation. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy revealed its molecular formula as $$ \text{C}{19}\text{H}{14}\text{O}_{3} $$, with a conjugated diene side chain attached to an isocoumarin core. The compound’s name derives from its genus of origin (Legionella) and structural similarity to natural isocoumarins.

Discovery in Legionella dumoffii

The discovery stemmed from efforts to link fluorescence in L. dumoffii to a specific pigment. Researchers engineered a high-fluorescence strain and isolated this compound via chromatographic techniques. Key analytical data included:

  • UV-Vis absorption : Maxima at 254 nm and 365 nm, correlating with fluorescence emission.
  • NMR assignments : Aromatic protons (δ 6.5–8.0 ppm) and olefinic signals (δ 5.8–6.3 ppm) confirmed the isocoumarin backbone and trans-configured diene side chain.
  • Molecular weight : 290.3 g/mol, consistent with the formula $$ \text{C}{19}\text{H}{14}\text{O}_{3} $$.

This discovery resolved the mystery of Legionella autofluorescence and established this compound as a taxonomic marker for certain species.

Taxonomic Distribution Across Legionella Species

This compound production is not universal within Legionella but restricted to specific lineages:

Species Fluorescence Observed? This compound Confirmed? Source
L. dumoffii Yes Yes Amemura-Maekawa et al.
L. parisiensis Yes Yes Natural Products Atlas
L. pneumophila No No Comparative genomics
L. longbeachae No No Secondary metabolism

Genomic analyses reveal that this compound biosynthesis correlates with the presence of polyketide synthase (PKS) gene clusters, which are absent in non-fluorescent species like L. pneumophila. This distribution suggests ecological or evolutionary specialization, possibly linked to biofilm formation or host interactions.

Classification Within Isocoumarin Natural Products

This compound belongs to the isocoumarin class, characterized by a benzopyran-1-one scaffold. Comparative analysis highlights its structural uniqueness:

Key Features:
  • Core structure : 8-hydroxy-1H-isochromen-1-one substituted at position 3 with a (1E,3E)-4-phenylbuta-1,3-dienyl group.
  • Fluorophore : Conjugated π-system enables blue-white fluorescence, a rarity among bacterial isocoumarins.
  • Biosynthetic origin : Derived from a type III PKS pathway, distinct from fungal isocoumarins that often involve non-ribosomal peptide synthetases (NRPS).
Comparison to Other Isocoumarins:
Compound Source Structure Biological Role
This compound Legionella spp. 3-(4-phenylbutadienyl) substitution Fluorescence, signaling
Thunberginol A Hydrangea macrophylla 6,7-dihydroxy substitution Antioxidant
Mullein Aspergillus spp. 4-hydroxymellein derivative Antimicrobial

Unlike plant-derived isocoumarins, this compound’s extended conjugation system suggests a role in UV protection or interspecies communication within aquatic biofilms. Its discovery expanded the known chemical diversity of bacterial polyketides and underscored Legionella’s underexplored secondary metabolism.

Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

8-hydroxy-3-[(1E,3E)-4-phenylbuta-1,3-dienyl]isochromen-1-one

InChI

InChI=1S/C19H14O3/c20-17-12-6-10-15-13-16(22-19(21)18(15)17)11-5-4-9-14-7-2-1-3-8-14/h1-13,20H/b9-4+,11-5+

InChI Key

IFFMOWIJJAFQJN-HINBXAKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC3=C(C(=CC=C3)O)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC3=C(C(=CC=C3)O)C(=O)O2

Synonyms

legioliulin

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Legioliulin has the molecular formula C19H14O3C_{19}H_{14}O_{3} and was first identified in 2004. Its structure has been elucidated through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analysis, confirming its classification as an isocoumarin compound . The compound's fluorescence properties make it a candidate for various applications, particularly in biological imaging.

Fluorescence in Microbial Studies

This compound's primary application lies in its use as a fluorescent marker in microbial studies. The compound allows researchers to visualize Legionella species under UV light, facilitating the study of their ecological roles and interactions with other microorganisms . The ability to detect Legionella through its autofluorescence aids in understanding its lifecycle and pathogenicity.

Potential Role in Pathogenicity

Research indicates that this compound may play a role in the survival of Legionella species within host cells. A study involving transposon mutagenesis revealed that this compound production is linked to the bacterium's ability to interfere with lysosomal degradation during infection . This suggests that this compound could be integral to the virulence of Legionella, although definitive biological functions remain to be fully characterized.

Biosensor Development

Due to its fluorescent properties, this compound can be explored for developing biosensors that detect Legionella in environmental samples. The fluorescence intensity can be quantitatively measured, providing a rapid method for monitoring contamination levels in water systems, which is crucial for public health .

Research Tool in Biochemical Assays

This compound can serve as a research tool in biochemical assays aimed at studying polyketide synthase pathways. Its production can be inhibited using specific inhibitors, allowing researchers to investigate the biosynthetic mechanisms of secondary metabolites in Legionella species . This could lead to insights into the development of new antimicrobial agents targeting these pathways.

Case Studies

Study Focus Findings
Amemura-Maekawa et al., 2004Identification of this compoundEstablished this compound as a new isocoumarin responsible for autofluorescence in L. dumoffii
Ahrendt et al., 2013Biological activity assaysFound no definitive biological function for this compound beyond fluorescence; suggested further exploration into its role
Shevchuk et al., 2014Transposon mutagenesisIdentified this compound's potential role in intracellular survival and interference with lysosomal degradation

Preparation Methods

Enzymatic Assembly of the Isocoumarin Core

The biosynthesis of this compound in Legionella spp. begins with the phenylalanine ammonia-lyase LglD, which catalyzes the deamination of phenylalanine to produce cinnamic acid. This aromatic acid serves as the starter unit for the polyketide synthase (PKS) machinery responsible for constructing the isocoumarin backbone. The PKS system, classified as a trans-acyltransferase (trans-AT) type, iteratively extends the cinnamic acid precursor with malonyl-CoA units, forming a polyketide chain that undergoes cyclization to yield the isocoumarin core. Key intermediates in this pathway include β-ketoacyl intermediates stabilized by acyl carrier protein (ACP) domains, which are subsequently modified through ketoreduction and dehydration steps to establish the conjugated double bonds characteristic of this compound’s fluorescence.

Genetic and Environmental Modulation of Biosynthesis

Genomic analyses of Legionella strains have identified a conserved biosynthetic gene cluster (BGC) spanning approximately 25 kb, which includes genes encoding LglD, modular PKS components, and tailoring enzymes. Disruption of the lglD gene abolishes this compound production, confirming its indispensability in initiating biosynthesis. Furthermore, exogenous choline supplementation alters membrane phospholipid composition in L. gormanii, indirectly influencing secondary metabolite production by modulating precursor availability. However, direct links between choline uptake and this compound synthesis remain unconfirmed, necessitating further mechanistic studies.

Mutasynthesis for Structural Diversification

Mutasynthesis experiments utilizing LglD-knockout strains have enabled the incorporation of non-native starter units into the this compound scaffold. For instance, feeding para-coumaric acid or ferulic acid to these mutants yields derivatives with modified aromatic substituents, demonstrating the flexibility of the PKS machinery in accommodating structural analogs. This approach provides a platform for generating this compound variants with enhanced fluorescence or altered bioactivity profiles, though yields remain suboptimal compared to wild-type biosynthesis.

Chemical Synthesis of this compound

Retrosynthetic Analysis and Strategy

The chemical synthesis of this compound, as reported by Asai et al. (2016), employs a convergent approach targeting the isocoumarin core and side chain separately. Retrosynthetic disconnection at the C8–C9 bond reveals two key fragments: (1) a brominated isocoumarin intermediate and (2) a vinyl ether moiety. The synthesis leverages palladium-catalyzed cross-coupling reactions to assemble these fragments, ensuring regioselectivity and functional group compatibility.

Cyclic Acylpalladation for Isocoumarin Formation

The isocoumarin ring is constructed via a cyclic acylpalladation reaction, wherein a palladium(0) catalyst mediates the intramolecular coupling of a bromoarene with a tethered acrylate ester (Table 1). Using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and tricyclohexylphosphine (PCy₃) in toluene at 110°C, this step achieves 68% yield of the bicyclic intermediate with excellent regiocontrol. Optimization studies identified t-butylphosphine as a superior ligand for minimizing side reactions, attributed to its strong σ-donor properties and steric bulk.

Table 1: Conditions for Cyclic Acylpalladation Reaction

ParameterSpecification
Substrate2-Bromo-4-methoxybenzoic acrylate ester
CatalystPd₂(dba)₃ (5 mol%)
LigandPCy₃ (10 mol%)
SolventToluene
Temperature110°C
Reaction Time12 hours
Yield68%

Heck Reaction for Side Chain Elongation

The vinyl ether side chain is introduced via a Mizoroki–Heck reaction between the bromoisocoumarin and ethyl vinyl ether (Table 2). Employing palladium acetate [Pd(OAc)₂] and t-butylphosphine in N,N-dimethylformamide (DMF) at 80°C, this step proceeds with 75% yield and complete α-selectivity. The choice of phosphine ligand proved critical for suppressing β-hydride elimination, a common side reaction in Heck couplings of electron-deficient aryl halides.

Table 2: Conditions for Mizoroki–Heck Coupling

ParameterSpecification
Aryl Halide8-Bromothis compound intermediate
OlefinEthyl vinyl ether
CatalystPd(OAc)₂ (3 mol%)
Ligandt-Butylphosphine (6 mol%)
BaseTriethylamine
SolventDMF
Temperature80°C
Reaction Time6 hours
Yield75%

Global Deprotection and Final Characterization

Methyl ether deprotection using boron tribromide (BBr₃) in dichloromethane at −78°C furnishes this compound in 89% yield. Comprehensive characterization by ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy confirms identity with natural isolates, including a fluorescence emission maximum at 450 nm (λ<sub>ex</sub> = 360 nm).

Comparative Analysis of Biosynthetic vs. Synthetic Approaches

Yield and Scalability Considerations

Biosynthetic methods currently suffer from low titers (≤5 mg/L in L. dumoffii fermentations), whereas chemical synthesis achieves milligram-scale quantities with an overall yield of 43% from commercial starting materials. However, the multi-step synthetic route requires costly palladium catalysts and stringent anhydrous conditions, limiting cost-effectiveness for large-scale production.

Structural Fidelity and Derivative Accessibility

Native biosynthesis ensures stereochemical purity but offers limited capacity for structural diversification beyond starter unit substitution. In contrast, chemical synthesis enables precise modification of both the isocoumarin core and side chain through intermediate functionalization, albeit with increased synthetic complexity .

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing Legioliulin in high purity for biochemical assays?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., Suzuki coupling or regioselective cyclization). Purification requires HPLC or column chromatography with UV/Vis monitoring to isolate ≥95% purity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Experimental Design Tip : Include negative controls (e.g., reaction without catalysts) to confirm product specificity. Document solvent systems and temperature gradients to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?

  • Methodological Answer : Use circular dichroism (CD) for secondary structure analysis and dynamic light scattering (DLS) to monitor aggregation. Pair with FTIR to track pH-dependent functional group changes. Validate with molecular dynamics simulations to correlate spectral shifts with conformational changes .
  • Data Validation : Replicate experiments across three independent trials and apply statistical tests (e.g., ANOVA) to confirm significance .

Q. How can researchers design in vitro assays to assess this compound’s binding affinity to target proteins?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. Use recombinant proteins with validated activity (e.g., ELISA-based enzymatic assays) to minimize variability. Include competitive inhibitors as controls to confirm binding specificity .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s pharmacological efficacy across different cell lines?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell passage number, culture media composition). Perform dose-response assays in parallel across cell lines, standardized for hypoxia status and growth factors. Use RNA-seq to correlate efficacy with target gene expression profiles .
  • Contradiction Analysis : Apply Bradford Hill criteria to assess causality, focusing on consistency and biological plausibility .

Q. How can computational modeling predict this compound’s off-target interactions in complex biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against proteome-wide libraries. Validate predictions with thermal shift assays (TSA) to detect protein-ligand stabilization. Integrate machine learning (e.g., Random Forest) to prioritize high-risk off-targets based on binding energy and evolutionary conservation .
  • Limitations : Acknowledge force field inaccuracies in modeling membrane-bound targets .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action in vivo while adhering to ethical guidelines?

  • Methodological Answer : Use transgenic animal models (e.g., CRISPR-edited mice) with tissue-specific knockouts of putative targets. Monitor toxicity via serum biomarkers (ALT, creatinine) and histopathology. Follow ARRIVE 2.0 guidelines for ethical reporting, including randomization, blinding, and sample size justification .
  • Ethical Compliance : Obtain IACUC approval and include sham-operated controls to isolate compound-specific effects .

Q. How should researchers address batch-to-batch variability in this compound synthesis for large-scale preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction time and catalyst loading. Use design-of-experiments (DoE) software (e.g., JMP) to identify robust synthesis conditions. Characterize each batch with LC-MS and differential scanning calorimetry (DSC) to ensure consistency .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity of this compound in 3D organoid models?

  • Answer : Apply nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Use mixed-effects models to account for intra-organoid variability. Validate with bootstrapping to estimate confidence intervals .

Q. How can researchers differentiate between artifact and genuine biological activity in high-throughput screening (HTS) of this compound derivatives?

  • Answer : Implement counter-screens against promiscuous binders (e.g., aggregators detected via dynamic light scattering). Use orthogonal assays (e.g., fluorescence polarization vs. AlphaScreen) to confirm hits. Apply cheminformatic filters (e.g., Pan-Assay Interference Compounds, PAINS) to exclude false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Legioliulin
Reactant of Route 2
Legioliulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.